(1S,2S)-2-(dipropylamino)cyclohexan-1-ol

Description

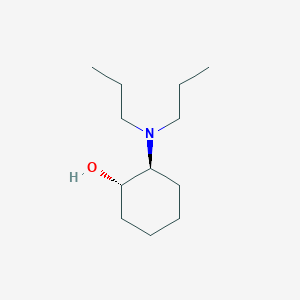

(1S,2S)-2-(Dipropylamino)cyclohexan-1-ol is a chiral cyclohexanol derivative featuring a dipropylamino substituent at the C2 position.

Properties

Molecular Formula |

C12H25NO |

|---|---|

Molecular Weight |

199.33 g/mol |

IUPAC Name |

(1S,2S)-2-(dipropylamino)cyclohexan-1-ol |

InChI |

InChI=1S/C12H25NO/c1-3-9-13(10-4-2)11-7-5-6-8-12(11)14/h11-12,14H,3-10H2,1-2H3/t11-,12-/m0/s1 |

InChI Key |

KCBOQSYMABHMMV-RYUDHWBXSA-N |

Isomeric SMILES |

CCCN(CCC)[C@H]1CCCC[C@@H]1O |

Canonical SMILES |

CCCN(CCC)C1CCCCC1O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol typically involves the reduction of a corresponding ketone or aldehyde precursor. One common method is the catalytic hydrogenation of 2-(dipropylamino)cyclohexanone using a chiral catalyst to ensure the desired stereochemistry. The reaction is usually carried out under mild conditions, with hydrogen gas and a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring high enantiomeric purity and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-2-(dipropylamino)cyclohexan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Further reduction can lead to the formation of fully saturated amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) as reducing agents.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted cyclohexanones, cyclohexanols, and cyclohexylamines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(1S,2S)-2-(dipropylamino)cyclohexan-1-ol has a wide range of applications in scientific research:

Chemistry: It serves as a chiral building block in the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme-substrate interactions and chiral recognition processes.

Medicine: It is a key intermediate in the development of pharmaceuticals, particularly those targeting the central nervous system.

Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of (1S,2S)-2-(dipropylamino)cyclohexan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Structural and Functional Group Variations

Tramadol (rac-(1R,2R)-2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol)

- Molecular Formula: C16H25NO2

- Substituents: Dimethylaminomethyl group at C2, 3-methoxyphenyl group at C1.

- Stereochemistry : Two chiral centers (1R,2R); four stereoisomers exist.

- Applications: Clinically used as an opioid analgesic. The 3-methoxyphenyl group enhances μ-opioid receptor binding, while the dimethylaminomethyl group contributes to serotonin/norepinephrine reuptake inhibition .

- Key Difference: The aromatic methoxyphenyl and dimethylaminomethyl groups in tramadol contrast with the aliphatic dipropylamino group in the target compound, highlighting divergent pharmacological profiles.

(1S,2S)-2-(Dimethylamino)cyclohexan-1-ol

- Molecular Formula: C8H17NO

- Substituents: Dimethylamino group at C2.

- Stereochemistry : (1S,2S).

- Applications: Organocatalyst for enantioselective desymmetrization of cyclic meso-anhydrides. The smaller dimethylamino group enhances nucleophilicity compared to dipropylamino, improving catalytic efficiency in alcohol-mediated reactions .

- Key Difference : Reduced lipophilicity due to shorter alkyl chains may limit membrane permeability in biological applications.

(1S,2S)-2-Benzylamino-1-cyclohexanol

- Molecular Formula: C13H19NO

- Substituents: Benzylamino group at C2.

- Stereochemistry : (1S,2S).

- Storage : Requires 2–8°C storage under argon, suggesting sensitivity to oxidation .

- Key Difference: The benzyl group introduces aromaticity, altering solubility and reactivity compared to dipropylamino’s aliphatic chains.

Antimicrobial Cyclohexanol Derivatives

- Example: (1S,2S,4R)-1-Methyl-4-(prop-1-en-2-yl)-2-(propylamino)cyclohexan-1-ol

- Molecular Formula: C13H25NO

- Substituents: Propylamino group at C2, isopropenyl group at C3.

- Stereochemistry : (1S,2S,4R).

- Applications : Inhibits Leishmania braziliensis (LD50 = 0.71 μM). The isopropenyl group enhances hydrophobic interactions with biological targets .

- Key Difference: Additional substituents (methyl, isopropenyl) and distinct stereochemistry contribute to antimicrobial activity, unlike the simpler dipropylamino analog.

Comparative Data Table

| Compound Name | Molecular Formula | Substituents (C2) | Stereochemistry | Key Applications | Lipophilicity (Predicted) |

|---|---|---|---|---|---|

| (1S,2S)-2-(Dipropylamino)cyclohexan-1-ol | C12H25NO | Dipropylamino | (1S,2S) | Potential catalysis/drug development | High (logP ≈ 3.2) |

| Tramadol | C16H25NO2 | Dimethylaminomethyl | (1R,2R) | Analgesic | Moderate (logP ≈ 2.7) |

| (1S,2S)-2-(Dimethylamino)cyclohexan-1-ol | C8H17NO | Dimethylamino | (1S,2S) | Organocatalysis | Low (logP ≈ 1.5) |

| (1S,2S)-2-Benzylamino-1-cyclohexanol | C13H19NO | Benzylamino | (1S,2S) | Synthetic intermediate | Moderate (logP ≈ 2.8) |

| Antimicrobial Derivative | C13H25NO | Propylamino + isopropenyl | (1S,2S,4R) | Antiparasitic | High (logP ≈ 3.5) |

Stereochemical and Electronic Effects

- Steric Effects: The dipropylamino group’s bulkiness may hinder interactions in tightly packed biological targets but improve binding in hydrophobic pockets.

- Stereoselectivity: The (1S,2S) configuration is critical for enantioselective catalysis, as seen in related organocatalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.